molecular formula C15H19NO3 B12438481 Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate

Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate

Cat. No.: B12438481
M. Wt: 261.32 g/mol
InChI Key: CMYWOXOVVSWWSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with formylphenyl compounds under specific conditions. One common method includes the use of ethyl piperidine-3-carboxylate as a starting material, which undergoes formylation to introduce the formyl group at the 4-position of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as hydrogenation, cyclization, and annulation to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The formyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 1-(4-formylphenyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C15H19NO3
  • CAS Number : 85345-11-5

The compound features a piperidine ring, an ethyl ester, and a formyl group attached to a phenyl ring, which contributes to its unique reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction may lead to changes in enzyme kinetics or receptor modulation.
  • Receptor Interaction : The piperidine ring may interact with various receptor sites, modulating their function and influencing cellular signaling pathways.

Inhibition of Phosphodiesterase 4 (PDE4)

Research indicates that compounds structurally similar to this compound may act as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in regulating inflammatory responses. PDE4 inhibitors have shown efficacy in treating conditions like chronic obstructive pulmonary disease (COPD) by elevating cyclic AMP (cAMP) levels, thus attenuating inflammation .

Anticancer Properties

The compound's interaction with enzymes such as sphingosine kinase 1 (SphK1) has been highlighted in studies focusing on cancer therapeutics. SphK1 is associated with tumor progression and inflammation; thus, inhibitors targeting this enzyme are being explored for their anticancer effects. This compound could potentially serve as a scaffold for developing novel SphK1 inhibitors due to its structural properties .

Comparative Analysis

A comparative analysis with similar compounds reveals the unique characteristics of this compound:

Compound NameStructure SimilarityNotable Activity
Ethyl 1-benzylpiperidine-4-carboxylateBenzyl instead of formylModerate receptor activity
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylatePyridine ring insteadSelective for different biological targets

The presence of the formyl group in this compound enhances its reactivity and potential interactions compared to these analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

  • PDE4 Inhibition Studies : In vitro studies demonstrated that PDE4 inhibitors significantly reduced pro-inflammatory cytokine production in models of COPD, suggesting that similar compounds could be beneficial for treating inflammatory diseases .
  • SphK1 Inhibitor Development : Research focused on identifying new SphK1 inhibitors revealed promising results for compounds with structural similarities to this compound, indicating potential for anticancer applications .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

ethyl 1-(4-formylphenyl)piperidine-3-carboxylate

InChI

InChI=1S/C15H19NO3/c1-2-19-15(18)13-4-3-9-16(10-13)14-7-5-12(11-17)6-8-14/h5-8,11,13H,2-4,9-10H2,1H3

InChI Key

CMYWOXOVVSWWSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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